BenchChemオンラインストアへようこそ!

EST64454 hydrochloride

Aqueous Solubility BCS Classification Formulation

EST64454 hydrochloride is a highly selective σ1 receptor antagonist optimized for in vivo pain studies. It overcomes common limitations of σ1R ligands with high aqueous solubility (25 mg/mL), >1250-fold selectivity over σ2R, and low CYP inhibition. Ideal for reproducible chronic dosing in rodent models of neuropathic pain, depression, and cognitive dysfunction.

Molecular Formula C18H23ClF2N4O2
Molecular Weight 400.8 g/mol
Cat. No. B2592588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEST64454 hydrochloride
Molecular FormulaC18H23ClF2N4O2
Molecular Weight400.8 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl
InChIInChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H
InChIKeyYJZGDOPAALDWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride (EST64454 HCl): Core Identity and Procurement Baseline


1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride (CAS 1950569-11-5), also known as EST64454 hydrochloride, is a selective, orally active sigma-1 receptor (σ1R) antagonist [1]. It is a pyrazole-based small molecule developed as a clinical candidate for pain management [1]. The hydrochloride salt form (C18H23ClF2N4O2, MW 400.85) is the primary research-grade material, distinguished by its high aqueous solubility and BCS Class I-like permeability .

Procurement Risk Alert: Why Generic Sigma-1 Antagonists Cannot Substitute for EST64454 Hydrochloride


Generic substitution among sigma-1 receptor (σ1R) antagonists is scientifically unsound due to profound differences in physicochemical properties, selectivity profiles, and ADME behavior [1]. While multiple σ1R ligands exist (e.g., haloperidol, NE-100, S1RA), their utility is frequently compromised by poor aqueous solubility, suboptimal selectivity over σ2R or off-targets, and CYP-mediated drug-drug interaction liabilities [2]. EST64454 hydrochloride was specifically optimized to overcome these limitations, achieving an exceptional combination of high solubility, >1250-fold selectivity over σ2R, and a low CYP inhibition profile, all of which are critical for reproducible in vivo research [1].

EST64454 Hydrochloride Procurement Evidence: Quantified Differentiation from Sigma-1 Antagonist Comparators


Superior Aqueous Solubility Enabling Formulation Flexibility Relative to σ1R Antagonists

EST64454 hydrochloride demonstrates aqueous solubility of 25 mg/mL in pH 7.4 buffer, a value that is quantitatively superior to the typical solubility of sigma-1 receptor antagonists, which are frequently below 1 mg/mL . This high solubility, combined with high permeability in Caco-2 cells, enables classification as a BCS Class I compound, a property not shared by many comparator σ1R ligands [1].

Aqueous Solubility BCS Classification Formulation

Exceptional Sigma-1 Receptor Selectivity vs. Sigma-2 Receptor and Off-Targets

EST64454 hydrochloride exhibits a binding affinity (Ki) of 0.8 nM for the human σ1 receptor, with a Ki greater than 1000 nM for the σ2 receptor . This corresponds to a selectivity ratio exceeding 1250-fold . Furthermore, at a concentration of 10 μM, no significant binding was observed against a panel of 45 other receptors and ion channels, including μ/δ/κ opioid receptors, TRPV1, and NaV1.7 .

Receptor Selectivity Sigma-1 Receptor Sigma-2 Receptor

Favorable Drug-Drug Interaction Profile: Low CYP Inhibition vs. Other CNS-Active Compounds

In a comprehensive in vitro assessment of CYP inhibition in human liver microsomes, EST64454 demonstrated a low potential for direct and time-dependent inhibition of CYP1A2, 2C9, 2C19, 2D6, and 3A4, with IC50 values consistently between 100 and 1000 μM [1]. Time-dependent inhibition was negligible (IC50 shift ~1) [1]. No CYP induction was observed in HepaRG™ cells at concentrations ≤50 μM [1].

CYP Inhibition Drug-Drug Interactions ADME

High Oral Bioavailability and Favorable PK Profile in Preclinical Species

Following oral administration of 10 mg/kg, EST64454 hydrochloride exhibited an oral bioavailability (F%) of 69% in male Wistar rats and 60% in male CD1 mice . Key pharmacokinetic parameters in rats included a Cmax of 771 ng/mL, t1/2 of 3.4 hours, and AUC0-∞ of 1431 ng·h/mL . In mice, the Cmax was 1178 ng/mL with a t1/2 of <1 hour and AUC0-∞ of 2645 ng·h/mL .

Oral Bioavailability Pharmacokinetics In Vivo

Efficacy in Preclinical Pain Models: Quantified Antinociception

In the formalin-induced inflammatory pain model, EST64454 hydrochloride (30 mg/kg, p.o.) reduced early-phase (0–5 min) licking/biting behavior by 52% and late-phase (15–30 min) response by 68% . In the hot plate test of acute thermal nociception, a 10 mg/kg oral dose increased response latency by 45% at 2 hours post-administration, with analgesic effects persisting beyond 4 hours .

Antinociception Pain Model In Vivo Efficacy

EST64454 Hydrochloride: High-Value Research and Industrial Application Scenarios


Preclinical Pain Research Requiring Oral Dosing and High Solubility

EST64454 hydrochloride is optimally suited for chronic pain studies in rodents where repeated oral administration is required. Its high aqueous solubility (25 mg/mL) allows for simple formulation in standard vehicles, while its high oral bioavailability (60–69%) ensures consistent systemic exposure across studies, reducing inter-animal variability and simplifying dose-response assessments .

Target Validation Studies for Sigma-1 Receptor in CNS Disorders

With a >1250-fold selectivity for σ1R over σ2R and no significant binding to a broad panel of 45 off-targets, this compound provides a clean pharmacological tool for dissecting σ1R-specific contributions in complex disease models such as neuropathic pain, depression, or cognitive dysfunction . Its low CYP inhibition profile minimizes confounding drug-drug interactions in polypharmacy studies [1].

ADME/PK Benchmarking and Formulation Development

The compound's well-characterized in vitro ADME profile (high Caco-2 permeability, low CYP inhibition IC50 values of 100–1000 μM, and high metabolic stability) makes it an ideal reference standard for benchmarking new chemical entities or for developing novel oral formulations targeting the CNS [1].

In Vitro Functional Assays of Sigma-1 Receptor Antagonism

In NG108-15 cells, EST64454 hydrochloride antagonizes σ1 agonist-induced calcium mobilization with an IC50 of 2.3 μM and blocks ERK1/2 phosphorylation by 75% at 5 μM . These robust cellular readouts provide a reliable platform for screening and characterizing novel σ1R modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for EST64454 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.